

thioacetate conjugate base and its reactivity

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Compound of Interest

Compound Name: Thioacetate

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An In-depth Technical Guide to the **Thioacetate** Conjugate Base and its Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the **thioacetate** anion, the conjugate base of thioacetic acid. It details its fundamental physicochemical properties, core reactivity, and significant applications in organic synthesis, materials science, and drug development. The document includes structured data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for laboratory professionals.

Core Properties of Thioacetate

The **thioacetate** anion (CH_3COS^-) is the conjugate base of thioacetic acid (CH_3COSH). Its utility in chemical synthesis stems from the properties of its parent acid and the nucleophilic nature of the anion itself.

Thioacetic acid is significantly more acidic than its carboxylic acid analog, acetic acid. This enhanced acidity means that the **thioacetate** anion can be readily and quantitatively generated under mild basic conditions. In neutral water, thioacetic acid is fully ionized^[1].

Data Presentation: Physicochemical Properties

The key properties of thioacetic acid, which dictates the formation and stability of its conjugate base, are summarized below.

Property	Value	Reference
Molecular Formula	C ₂ H ₄ OS	[1]
Molecular Weight	76.12 g/mol	[1]
pKa	~3.4	[1]
Appearance	Yellow liquid with a strong thiol-like odor	[1]
Boiling Point	93 °C	[1]
Solubility	Soluble in water and organic solvents	[2]

Reactivity of the Thioacetate Anion

The reactivity of **thioacetate** is dominated by the nucleophilicity of the sulfur atom. It serves as a potent and versatile sulfur nucleophile in a variety of essential organic transformations.

Nucleophilic Substitution

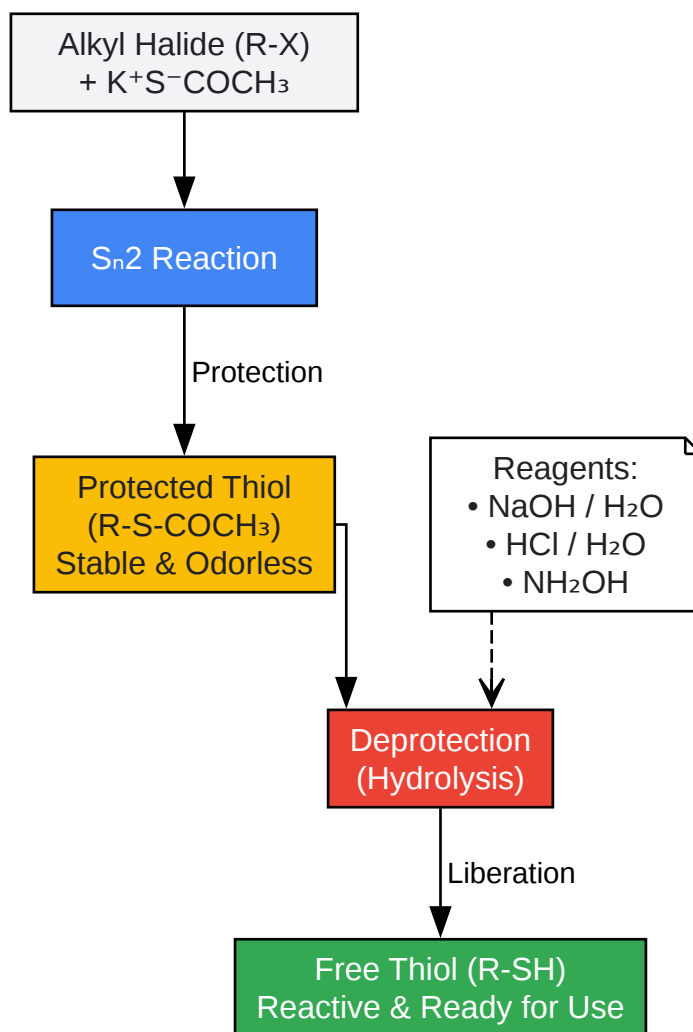
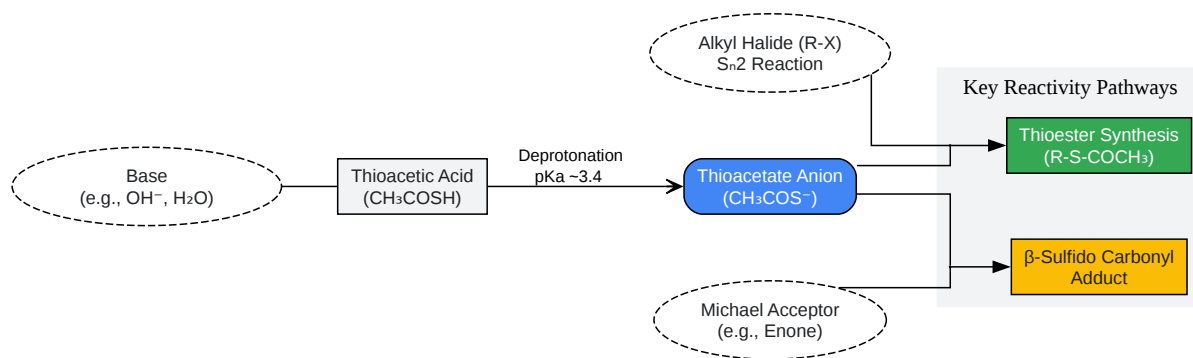
As a soft and highly effective nucleophile, the **thioacetate** anion readily participates in S_N2 reactions with alkyl halides and other substrates with good leaving groups (e.g., tosylates, mesylates). This reaction is a cornerstone for the synthesis of **thioacetate** esters, which are stable, less odorous, and easily handled precursors to thiols[3][4]. The general transformation is a reliable method for introducing a protected thiol group into a molecule[1].

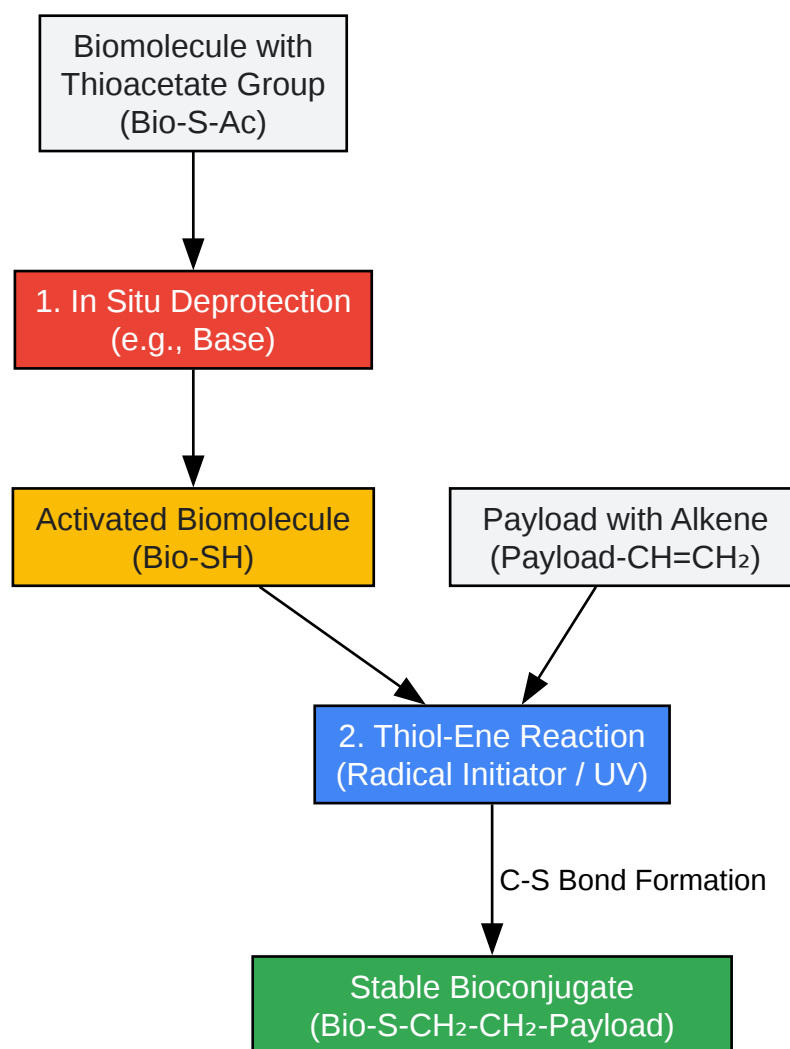
Conjugate Addition (Thia-Michael Reaction)

Thioacetate undergoes 1,4-conjugate addition, or thia-Michael reaction, with α,β-unsaturated carbonyl compounds and other Michael acceptors[5][6][7]. This reaction forms a carbon-sulfur bond at the β-position of the acceptor, providing a strategic route to β-sulfido carbonyl derivatives[8]. Efficient protocols for this reaction have been developed under solvent- and catalyst-free conditions, often proceeding rapidly to give high yields[8].

Thiol-Thioester Exchange

The reaction between a thiol and a thioester, known as thiol-thioester exchange, is a reversible process that can be exploited for the deprotection of **thioacetate** esters[9][10]. To drive the equilibrium towards the desired free thiol, an excess of a deprotecting thiol agent is often used[10]. This principle is also fundamental to native chemical ligation (NCL), a key technique for peptide and protein synthesis[3][10].





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